N-benzyl-N-(furan-2-ylmethyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide is a complex organic compound with the chemical formula CHNO and a molecular weight of 359.4 g/mol. It is identified by its CAS number 880404-42-2. This compound features a unique structural arrangement that includes both furan and benzofuran moieties, making it of interest in various fields of chemical research.
N-benzyl-N-(furan-2-ylmethyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide falls under the classification of amides due to the presence of the acetamide functional group. Its structure also classifies it as an aromatic compound due to the presence of multiple aromatic rings.
The synthesis of N-benzyl-N-(furan-2-ylmethyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide typically involves several key steps:
The synthesis may require specific reagents such as bases (e.g., sodium hydride) and solvents (e.g., dimethylformamide) to facilitate the reactions. Reaction conditions such as temperature and time must be optimized for yield and purity.
N-benzyl-N-(furan-2-ylmethyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide can participate in various chemical reactions including:
The conditions for these reactions vary significantly based on the desired outcome, with temperature control and pH being critical factors for successful transformations.
The mechanism of action for N-benzyl-N-(furan-2-ylmethyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide is not fully elucidated but is hypothesized to involve interactions with biological targets such as enzymes or receptors.
The specific pathways affected by this compound could include modulation of signaling pathways associated with its aromatic structure, potentially leading to therapeutic effects in biological systems.
While specific physical properties such as density and boiling point are not available, general observations about similar compounds suggest that N-benzyl-N-(furan-2-ylmethyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide may exhibit moderate solubility in organic solvents due to its hydrophobic aromatic rings.
Chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions. The compound's reactivity profile suggests it may interact with nucleophiles and electrophiles during synthetic applications.
N-benzyl-N-(furan-2-ylmethyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide has potential applications in:
Benzofuran derivatives constitute a privileged scaffold in medicinal chemistry due to their multifaceted bioactivity profiles and favorable drug-like properties. The benzofuran core provides:
Table 1: Molecular Descriptors of N-benzyl-N-(furan-2-ylmethyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide
Property | Value | Significance |
---|---|---|
Molecular Formula | C₂₄H₂₃NO₃ | Indicates molecular complexity and atom composition |
Molecular Weight | 373.45 g/mol | Within optimal range for CNS penetration (<450 Da) |
Canonical SMILES | CC₁=CC₂=C(C=C₁)OC=C₂CC(=O)N(CC₃=CC=CO₃)CC₄=CC=CC=C₄ | Encodes atomic connectivity and stereochemical relationships |
Hydrogen Bond Acceptors | 3 | Facilitates target interactions and influences solubility |
Hydrogen Bond Donors | 0 | Enhances membrane permeability |
Topological Polar Surface Area | 45.5 Ų | Predicts moderate blood-brain barrier penetration potential |
The 5-methyl substitution on the benzofuran ring in this compound serves dual purposes: steric shielding of metabolic soft spots and strategic modulation of hydrophobic interactions within target binding pockets. The C-3 acetamide linkage provides a vector for connecting additional pharmacophores while maintaining planarity critical for intercalation or receptor engagement [8] [9].
N-Benzylacetamide derivatives demonstrate pronounced activity toward neurological targets due to their balanced amphiphilicity and structural mimicry of endogenous neurotransmitters. The N-benzyl-N-(furan-2-ylmethyl)acetamide substructure within the hybrid compound exhibits specific advantages:
Table 2: Receptor Binding Profile of Structural Analogs
Receptor Target | Kᵢ (nM) | Functional Activity | Structural Determinants |
---|---|---|---|
5-Hydroxytryptamine-6 | 25–91 | Antagonist/Partial Agonist | Furan-2-ylmethyl group, protonatable nitrogen |
5-Hydroxytryptamine-2A | 32 | Antagonist | Benzofuran aromatic stacking, N-benzyl group |
γ-Aminobutyrate Transaminase | 0.013–21.8* | Inhibitor | Acetamide linker, hydrophobic substituents |
*IC₅₀ values (μM); Data compiled from [4] [5] [9]
Molecular docking simulations reveal the N-benzyl-N-(furan-2-ylmethyl)acetamide moiety anchors within conserved hydrophobic pockets of these targets, while the benzofuran system extends toward allosteric regulatory sites [5] [8].
The deliberate fusion of furan, benzofuran, and N-benzylacetamide components creates a unified pharmacophore with enhanced target engagement capabilities. This hybridization strategy exploits three synergistic mechanisms:
Table 3: Hybridization-Induced Property Enhancements
Property | Isolated Benzofuran | Isolated Furan-Acetamide | Hybrid Compound | Net Effect |
---|---|---|---|---|
Metabolic Stability | Moderate (t₁/₂ > 6 h) | Low (t₁/₂ ≈ 2 h) | High (t₁/₂ > 8 h) | 3-fold increase |
Aqueous Solubility | Poor (<10 μM) | Moderate (>100 μM) | Improved (≈50 μM) | Balanced amphiphilicity |
5-Hydroxytryptamine Receptor Affinity | Weak (Kᵢ > 500 nM) | Strong (Kᵢ ≈ 25–90 nM) | Enhanced (Kᵢ ≈ 25–32 nM) | Sub-nanomolar retention |
Antiproliferative IC₅₀ | 0.013–21.8 μM | Inactive (>100 μM) | Potentiated (1.5–5 μM) | Dual mechanism introduction |
The 5-methyl substitution on the benzofuran ring exemplifies rational optimization—introducing steric bulk minimally impacts planarity while blocking cytochrome P450-mediated oxidation at C-5/C-6 positions. Molecular dynamics simulations confirm the hybrid maintains stable binding poses (>80% occupancy) in both GABAₐ receptor and kinase binding sites, validating the strategic integration of pharmacophoric elements [5] [9]. This deliberate molecular design transforms the hybrid from a simple structural amalgamation into a coordinated therapeutic entity with emergent biological properties exceeding its constituent components.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7